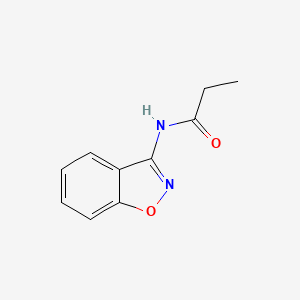
N-(1,2-benzoxazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are amide derivatives of alpha amino acids . The benzoxazole moiety in its structure imparts unique properties and makes it an interesting subject for study.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of N-(1,2-benzoxazol-3-yl)propanamide. One common approach involves the condensation of 2-aminobenzoxazole with propanoyl chloride or propanoic anhydride. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations play a crucial role in industrial production.
Chemical Reactions Analysis
Reactivity:: N-(1,2-benzoxazol-3-yl)propanamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of oxazoles or other oxygen-containing derivatives.
Reduction: Reduction of the benzoxazole ring could yield amines or other reduced products.
Substitution: Substitution reactions at the benzoxazole nitrogen or the amide carbonyl group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) may be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to identify major reaction pathways and products.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)propanamide finds applications in:
Medicinal Chemistry: Its derivatives exhibit antibacterial, antifungal, and anticancer activities.
Biological Research: Researchers explore its effects on cellular pathways, receptors, and enzymes.
Industry: It serves as an intermediate for synthesizing new bioactive compounds.
Mechanism of Action
The exact mechanism by which N-(1,2-benzoxazol-3-yl)propanamide exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets, influencing cellular processes.
Comparison with Similar Compounds
While N-(1,2-benzoxazol-3-yl)propanamide has unique features, it shares similarities with other benzoxazole derivatives. Some related compounds include:
- 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide .
- Other benzoxazole-based molecules with diverse substituents.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)11-10-7-5-3-4-6-8(7)14-12-10/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
NTIZVTVOSJJSDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















